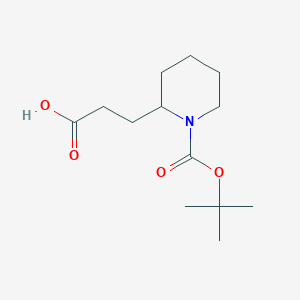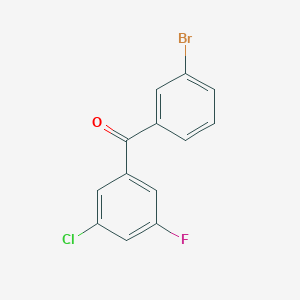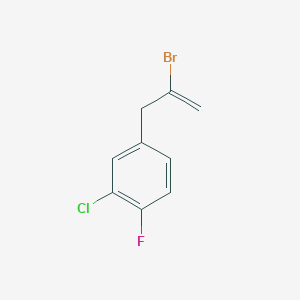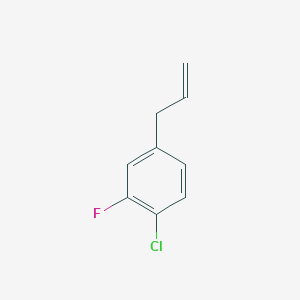
3-(4-Chloro-3-fluorophenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Chloro-3-fluorophenyl)-1-propene” likely contains a propene group attached to a phenyl ring, which in turn has chlorine and fluorine substituents. This suggests that it might have properties similar to other halogenated aromatic compounds .
Molecular Structure Analysis
The molecular structure of “3-(4-Chloro-3-fluorophenyl)-1-propene” would likely involve a double bond in the propene group and single bonds connecting the rest of the atoms. The exact structure would depend on the specific locations of the chlorine and fluorine atoms on the phenyl ring .Chemical Reactions Analysis
Again, while specific reactions involving “3-(4-Chloro-3-fluorophenyl)-1-propene” are not available, similar compounds often undergo reactions typical of alkenes and halogenated aromatics, such as addition, substitution, and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Chloro-3-fluorophenyl)-1-propene” would be influenced by factors such as its molecular structure, the presence of the halogens, and the double bond in the propene group .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Researchers have developed methods for asymmetric synthesis involving compounds structurally related to "3-(4-Chloro-3-fluorophenyl)-1-propene". For instance, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase has been reported, showcasing the potential of microbial reductases in producing chiral intermediates for antidepressant drugs with high enantioselectivity (Choi et al., 2010).
Photodehalogenation and Chemical Reactivity
The photodehalogenation of fluoro and chlorobenzene derivatives, including compounds similar to "3-(4-Chloro-3-fluorophenyl)-1-propene", leads to the generation of phenyl cations and benzyne, with implications for designing less phototoxic drugs (Protti et al., 2012).
Material Science and Polymer Chemistry
Research has extended into the realm of polymer science, with studies on novel copolymers of styrene and ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, demonstrating the versatility of these compounds in creating materials with tailored properties (Kharas et al., 2016). Similarly, the polymerization of propene with modified constrained geometry complexes has been explored, showing the effect of double-bond isomerization on the properties of the resulting polymers (Staal et al., 2003).
Molecular Structure and Spectroscopic Analysis
The molecular structure and spectroscopic analysis of closely related compounds, such as (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, have been conducted to understand their geometric parameters, stability, and electronic properties. These studies contribute to the broader knowledge of molecular design and electronic materials (Najiya et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-chloro-2-fluoro-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCNGNFKTSQFCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373965 |
Source


|
| Record name | 3-(4-Chloro-3-fluorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-fluorophenyl)-1-propene | |
CAS RN |
842124-20-3 |
Source


|
| Record name | 3-(4-Chloro-3-fluorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

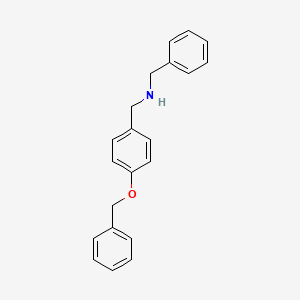
![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)
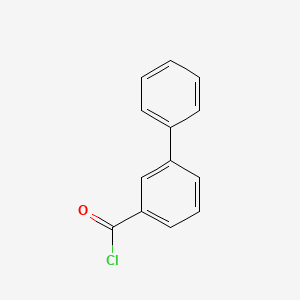
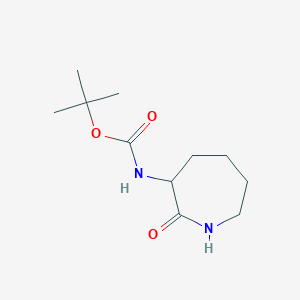
![3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B1302577.png)
